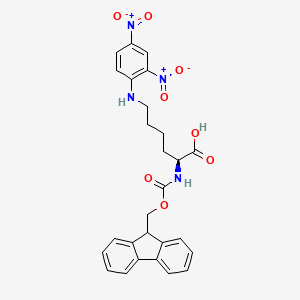

Fmoc-Lys(Dnp)-OH

説明

特性

IUPAC Name |

(2S)-6-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O8/c32-26(33)24(11-5-6-14-28-23-13-12-17(30(35)36)15-25(23)31(37)38)29-27(34)39-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,12-13,15,22,24,28H,5-6,11,14,16H2,(H,29,34)(H,32,33)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENCMORJQAUAAJ-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Lys(Dnp)-OH: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(2,4-dinitrophenyl)-L-lysine, commonly abbreviated as Fmoc-Lys(Dnp)-OH, is a crucial building block in peptide synthesis. Its unique characteristics, particularly the chromophoric and quenching properties of the dinitrophenyl (Dnp) group, make it an invaluable tool for the development of peptide-based assays and probes. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and its applications in research and drug development.

Core Physical and Chemical Properties

This compound is a yellow to beige powder. The incorporation of the Fmoc protecting group at the α-amino position allows for its use in standard Fmoc-based solid-phase peptide synthesis (SPPS). The Dnp group, attached to the ε-amino group of the lysine side chain, serves as a potent quencher for fluorophores, making this derivative particularly useful in the synthesis of internally quenched fluorescent (IQF) peptide substrates for studying protease activity.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₂₆N₄O₈ | [1] |

| Molecular Weight | 534.52 g/mol | [1] |

| CAS Number | 148083-64-1 | [1] |

| Appearance | Light yellow to yellow solid/powder | |

| Melting Point | 150-160 °C | |

| Purity (by HPLC) | ≥97.0% | |

| Solubility | ||

| Dimethyl Sulfoxide (DMSO) | ≥43.25 mg/mL | |

| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble |

Spectroscopic and Analytical Data

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit characteristic signals from the Fmoc, lysine, and Dnp groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Dnp-H (aromatic) | 8.0 - 9.0 | m |

| Fmoc-H (aromatic) | 7.2 - 7.8 | m |

| Lysine α-CH | ~4.2 | m |

| Fmoc-CH, CH₂ | 4.1 - 4.5 | m |

| Lysine ε-CH₂ | ~3.4 | m |

| Lysine β, γ, δ-CH₂ | 1.2 - 2.0 | m |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show resonances corresponding to the carbonyls, aromatic carbons, and aliphatic carbons of the molecule.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~175 |

| Fmoc Urethane (C=O) | ~156 |

| Dnp Aromatic Carbons | 120 - 150 |

| Fmoc Aromatic Carbons | 120 - 145 |

| Lysine α-CH | ~55 |

| Fmoc-CH | ~47 |

| Fmoc-CH₂ | ~67 |

| Lysine ε-CH₂ | ~43 |

| Lysine β, γ, δ-CH₂ | 22 - 32 |

FT-IR Spectral Data

The infrared spectrum will display characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| N-H stretch (Amide/Amine) | 3300 - 3500 |

| C-H stretch (Aromatic) | 3000 - 3100 |

| C-H stretch (Aliphatic) | 2850 - 2960 |

| C=O stretch (Carboxylic Acid) | ~1710 |

| C=O stretch (Urethane) | ~1690 |

| N-O stretch (Nitro group) | 1520 - 1560 and 1340 - 1380 |

| C=C stretch (Aromatic) | 1450 - 1600 |

UV-Vis Spectroscopic Data

The UV-Vis spectrum of this compound is dominated by the strong absorbance of the Dnp and Fmoc groups.

| Chromophore | λmax (nm) |

| Dnp group | ~360 |

| Fmoc group | ~265, ~290, ~300 |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual or automated SPPS.

Materials:

-

Fmoc-protected amino acids

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Workflow:

Detailed Steps:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

-

Washing: Wash the resin thoroughly with DMF to remove piperidine and by-products.

-

Amino Acid Coupling: Activate the desired Fmoc-amino acid (including this compound) with coupling reagents like HBTU/HOBt and a base such as DIPEA in DMF. Add this solution to the resin and allow the coupling reaction to proceed.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Then, proceed with the deprotection of the Dnp group (see next protocol). Finally, cleave the peptide from the resin and remove other side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Deprotection of the Dnp Group

The Dnp group is typically removed by thiolysis.

Materials:

-

Peptide-resin containing Lys(Dnp)

-

DMF

-

Thiophenol

-

Triethylamine (TEA) or DIPEA

-

DCM

-

Methanol

Workflow:

Detailed Steps:

-

Resin Swelling: Swell the Dnp-containing peptide-resin in DMF.

-

Thiolysis: Treat the resin with a solution of thiophenol and a base (e.g., TEA or DIPEA) in DMF. A typical condition is a 20-fold molar excess of thiophenol.

-

Reaction: Allow the reaction to proceed at room temperature for 1-2 hours.

-

Washing: Wash the resin extensively with DMF, DCM, and methanol to remove the cleaved Dnp group and excess reagents.

-

Drying: Dry the resin before proceeding to the final cleavage from the solid support.

HPLC Analysis and Purification

RP-HPLC is the standard method for analyzing the purity of and purifying peptides containing Lys(Dnp).

Materials:

-

Crude or purified peptide

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% TFA in acetonitrile

-

C18 RP-HPLC column

Workflow:

Detailed Steps:

-

Sample Preparation: Dissolve the peptide in a suitable solvent, typically a mixture of Solvent A and a minimal amount of Solvent B.

-

Injection: Inject the sample onto a C18 column equilibrated with Solvent A.

-

Gradient Elution: Apply a linear gradient of increasing Solvent B to elute the peptide and any impurities.

-

Detection: Monitor the column effluent using a UV detector at wavelengths appropriate for the peptide backbone (220 nm), aromatic residues (280 nm), and the Dnp group (around 360 nm).

-

Analysis and/or Purification: For analytical purposes, integrate the peak areas to determine purity. For purification, collect the fractions corresponding to the desired peptide peak for subsequent lyophilization.

Applications in Research and Drug Development

The primary application of this compound is in the synthesis of Förster Resonance Energy Transfer (FRET) peptide substrates. In these substrates, the Dnp group on the lysine side chain acts as a quencher for a fluorescent donor group (e.g., Mca - (7-Methoxycoumarin-4-yl)acetyl) incorporated elsewhere in the peptide sequence. When the peptide is intact, the close proximity of the donor and quencher results in the quenching of fluorescence. Upon cleavage of the peptide by a specific protease, the donor and quencher are separated, leading to an increase in fluorescence. This principle is widely used for:

-

Enzyme activity assays: To measure the kinetic parameters of proteases.

-

High-throughput screening: To identify inhibitors of specific proteases for drug discovery.

-

Diagnostic tools: To detect the presence and activity of proteases associated with various diseases.

Conclusion

This compound is a versatile and indispensable reagent for peptide chemists. Its well-defined physical and chemical properties, combined with its utility in the synthesis of FRET substrates, have solidified its importance in both basic research and the development of new therapeutic and diagnostic agents. The protocols provided in this guide offer a framework for the successful application of this valuable compound in the laboratory.

References

Spectroscopic Properties of the Dnp Group in Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,4-dinitrophenyl (Dnp) group is a versatile chemical moiety extensively utilized in peptide research and drug development. Its unique spectroscopic properties make it an invaluable tool for studying peptide structure, dynamics, and interactions. This technical guide provides a comprehensive overview of the spectroscopic characteristics of the Dnp group when incorporated into peptides, with a focus on its application as a fluorescence quencher in Förster Resonance Energy Transfer (FRET) studies. Detailed experimental protocols and quantitative data are presented to assist researchers in the effective application of Dnp-labeled peptides.

Core Spectroscopic Properties of the Dnp Group

The spectroscopic behavior of the Dnp group is dominated by its strong absorption in the near-UV region and its ability to act as an efficient quencher of fluorescence.

UV-Visible Absorption

The Dnp group exhibits a characteristic absorption spectrum with a maximum (λmax) typically in the range of 360 to 363 nm. This absorption is attributed to the π→π* electronic transitions within the dinitrophenyl ring system. The exact position of the λmax and the molar extinction coefficient (ε) can be influenced by the local environment, such as solvent polarity and the nature of the amino acid to which it is attached. For instance, the molar extinction coefficient of N-acetyl-Trp(Dnp)-amide has been reported to be approximately 17,400 M⁻¹cm⁻¹ at 360 nm. Dnp-lysine has an absorbance maximum at 360 nm[1].

The UV-Vis spectrum of the Dnp group is also sensitive to pH. At alkaline pH, the phenolic hydroxyl group of a dinitrophenol can deprotonate, leading to a red-shift in the absorption spectrum. However, when attached to an amino acid within a peptide chain, this effect is generally not observed unless the Dnp group is attached to a tyrosine side chain.

Fluorescence Properties

The 2,4-dinitrophenyl group is considered a non-fluorescent or "dark" quencher. Upon excitation, it rapidly dissipates the absorbed energy as heat to the surrounding solvent, with negligible fluorescence emission. This property is central to its function as an acceptor in FRET-based assays, as it minimizes background fluorescence and simplifies data analysis.

Dnp as a Quencher in FRET-based Peptide Assays

The most prominent application of the Dnp group in peptide science is as an acceptor molecule in FRET-based assays. FRET is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor molecule (quencher) when they are in close proximity (typically 10-100 Å). The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "spectroscopic ruler" for monitoring changes in molecular distances.

In a typical FRET peptide substrate, a fluorophore (donor) and the Dnp group (acceptor) are positioned on opposite sides of a protease cleavage site. In the intact peptide, the close proximity of the donor and quencher results in efficient FRET, leading to quenching of the donor's fluorescence. Upon enzymatic cleavage of the peptide bond, the donor and quencher are separated, leading to a restoration of the donor's fluorescence. This increase in fluorescence can be monitored in real-time to determine enzyme activity.

Common FRET Pairs with the Dnp Quencher

The Dnp group can effectively quench the fluorescence of a wide range of donor fluorophores. The selection of the donor depends on the specific application, with key considerations being the spectral overlap between the donor's emission and the Dnp group's absorption, as well as the desired excitation and emission wavelengths. Some commonly used FRET pairs are summarized in the table below.

| Donor Fluorophore | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Förster Distance (R₀) (Å) |

| 2-Aminobenzoyl | Abz | 320 | 420 | Not specified |

| Methoxycoumarin-4-yl)acetyl | Mca | 325 | 392-393 | 36.5[1] |

| 7-Amino-4-carbamoylmethylcoumarin | ACC | 355 | 460 | 34.7[1] |

| Tryptophan | Trp | 280 | 360 | Not specified |

| N-methylanthraniloyl | Nma | 340 | 440 | Not specified |

Signaling Pathway of a FRET-based Protease Assay

The logical flow of a FRET-based protease assay using a Dnp-quenched peptide substrate can be visualized as follows:

Caption: Workflow of a FRET-based protease assay.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and spectroscopic characterization of Dnp-labeled peptides.

Synthesis of Dnp-Labeled Peptides

Dnp-labeled peptides are typically synthesized using solid-phase peptide synthesis (SPPS). The Dnp group is most commonly introduced via a lysine residue, where the ε-amino group is derivatized with 2,4-dinitrofluorobenzene (DNFB) or by using a pre-formed Fmoc-Lys(Dnp)-OH amino acid derivative.

Workflow for Fmoc-SPPS of a Dnp-labeled Peptide:

Caption: General workflow for Fmoc-SPPS of a Dnp-peptide.

Detailed Protocol for this compound Incorporation:

-

Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides). Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc-dibenzofulvene adduct.

-

Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (3-5 equivalents) using a suitable activating agent (e.g., HBTU/DIEA or HATU/DIEA) in DMF. Allow the reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

-

Incorporation of this compound: At the desired position in the peptide sequence, use this compound in the coupling step.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) and dry under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.

-

Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification and Characterization

RP-HPLC Purification:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point. The Dnp group adds hydrophobicity, which should be considered when designing the gradient.

-

Detection: Monitor the elution at 220 nm (peptide backbone) and at the absorbance maximum of the Dnp group (~360 nm) for specific detection of the labeled peptide[2].

-

Fraction Collection and Lyophilization: Collect the fractions containing the pure peptide and lyophilize to obtain a powder.

Mass Spectrometry: Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the correct molecular weight.

UV-Visible Spectroscopy

Protocol:

-

Sample Preparation: Prepare a stock solution of the Dnp-peptide in a suitable solvent (e.g., water, buffer, or an organic solvent compatible with the peptide). Determine the exact concentration of the stock solution, for example, by amino acid analysis.

-

Blank Measurement: Use the same solvent as used for the peptide solution as a blank.

-

Spectrum Acquisition: Record the absorption spectrum from 250 nm to 500 nm using a UV-Vis spectrophotometer.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) at this wavelength using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Quenching Assay

Protocol for a Continuous Protease Assay:

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer for the enzyme of interest.

-

Substrate Stock Solution: Dissolve the Dnp-quenched FRET peptide substrate in DMSO to a concentration of 1-10 mM.

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the protease in a suitable buffer.

-

-

Assay Setup (96-well plate format):

-

Add the assay buffer to the wells.

-

Add the substrate stock solution to a final concentration in the low micromolar range.

-

Include controls: a no-enzyme control (substrate only) and a no-substrate control (enzyme only).

-

-

Reaction Initiation: Add the enzyme solution to the wells to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the emission wavelength of the donor fluorophore, using the appropriate excitation wavelength.

-

Data Analysis: Plot the fluorescence intensity versus time. The initial rate of the reaction is determined from the slope of the linear portion of the curve.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy can be used to investigate the secondary structure of Dnp-labeled peptides.

Protocol:

-

Sample Preparation: Prepare a solution of the Dnp-peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.1-0.2 mg/mL for far-UV CD. Ensure the buffer has low absorbance in the far-UV region.

-

Instrument Setup: Purge the CD instrument with nitrogen gas. Set the desired temperature.

-

Blank Measurement: Record a baseline spectrum of the buffer in the same cuvette.

-

Sample Measurement: Record the CD spectrum of the peptide solution in the far-UV region (e.g., 190-260 nm).

-

Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the data to molar ellipticity.

-

Structural Analysis: Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) of the peptide. The Dnp group itself can contribute to the CD spectrum, particularly in the near-UV region, which should be considered during data interpretation.

Conclusion

The 2,4-dinitrophenyl group is a powerful tool for researchers in peptide chemistry and drug development. Its well-defined spectroscopic properties, particularly its strong absorption and efficient fluorescence quenching capabilities, make it an ideal component for FRET-based assays to study enzyme activity and molecular interactions. By understanding the fundamental principles of Dnp spectroscopy and employing the detailed experimental protocols provided in this guide, researchers can effectively utilize Dnp-labeled peptides to advance their scientific investigations.

References

The Role of Fmoc-Lys(Dnp)-OH in FRET: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-Nε-(2,4-dinitrophenyl)-L-lysine (Fmoc-Lys(Dnp)-OH), a critical reagent in the development of Förster Resonance Energy Transfer (FRET) based assays. This document details the underlying principles of FRET, the specific function of the Dnp moiety as a quencher, its synergistic pairing with common fluorophores, and practical applications in drug discovery and proteomics.

Core Principles of Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor.[1][2] This process, often referred to as a "molecular ruler," is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over 1-10 nanometers.[2][3] The efficiency of FRET is inversely proportional to the sixth power of the distance separating the donor and acceptor molecules.[1]

Key conditions for FRET to occur include:

-

Proximity: The donor and acceptor molecules must be in close spatial proximity.

-

Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor.

-

Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.

In a typical FRET application for protease activity, a peptide substrate is synthesized with a fluorescent donor and a quencher (acceptor) on opposite sides of a cleavage site. When the peptide is intact, the donor and quencher are close, and the donor's fluorescence is quenched. Upon enzymatic cleavage, the donor and quencher are separated, leading to a measurable increase in fluorescence.

This compound: A Key Building Block for FRET Probes

This compound is a derivative of the amino acid lysine, specifically designed for solid-phase peptide synthesis (SPPS). Its structure features two key protective groups:

-

Fmoc (9-fluorenylmethoxycarbonyl) group: This group protects the α-amino group of lysine and is labile to basic conditions (e.g., piperidine), allowing for sequential peptide chain elongation.

-

Dnp (2,4-dinitrophenyl) group: This group is attached to the ε-amino group of the lysine side chain and serves as a potent quencher in FRET pairs. It is stable to the conditions used for Fmoc removal, ensuring it remains intact throughout peptide synthesis.

The Dnp group functions as a non-fluorescent acceptor, meaning it quenches the donor's fluorescence by dissipating the transferred energy as heat rather than emitting light. This property is highly advantageous as it minimizes background fluorescence, thereby increasing the signal-to-noise ratio of the assay. Dnp is a smaller and more cost-effective quencher compared to others like Dabcyl, making it a popular choice for developing FRET substrates.

Common FRET Pairs Involving the Dnp Quencher

The effectiveness of Dnp as a quencher is dependent on its pairing with a suitable fluorescent donor. The spectral overlap between the donor's emission and the Dnp's absorption is a critical factor. The Dnp group has a broad absorption spectrum, making it a versatile quencher for various fluorophores.

| Donor Fluorophore | Abbreviation | Excitation (nm) | Emission (nm) | Quencher |

| (7-Methoxycoumarin-4-yl)acetyl | Mca | 325 | 392-393 | Dnp |

| 2-Aminobenzoyl | Abz | 320 | 420 | Dnp |

| N-Methyl-anthraniloyl | N-Me-Abz | 340-360 | 440-450 | Dnp |

| Tryptophan | Trp | 280 | 360 | Dnp |

| 7-amino-4-carbamoylmethylcoumarin | ACC | ~350 | ~450 | Dnp |

Table 1: Common FRET donor-acceptor pairs utilizing the Dnp quencher. Data compiled from various sources.

The Mca/Dnp pair is one of the most classic and widely used combinations for studying proteolytic enzymes. The ACC/Dnp pair has been reported to offer even higher sensitivity in some applications.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a FRET Substrate

This protocol outlines the general steps for synthesizing a generic FRET peptide substrate (e.g., Mca-Peptide-Lys(Dnp)-NH2) using Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-amino acids

-

This compound

-

(7-Methoxycoumarin-4-yl)acetic acid (Mca-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-amino acid by dissolving it with DIC and Oxyma Pure in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound at the desired position.

-

N-terminal Labeling with Mca:

-

After the final Fmoc deprotection, couple Mca-OH to the N-terminus of the peptide using the same activation method as for the amino acids.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide and remove side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with ether, and air-dry.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Verification: Confirm the identity of the purified peptide by mass spectrometry.

Protease Activity Assay Using a FRET Substrate

This protocol describes a general method for measuring protease activity.

Materials:

-

Purified FRET peptide substrate (e.g., Mca-Peptide-Lys(Dnp)-NH2)

-

Purified protease

-

Assay buffer (enzyme-specific)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO).

-

Dilute the substrate and the protease to their final working concentrations in the assay buffer.

-

-

Assay Setup:

-

Pipette the assay buffer into the wells of the microplate.

-

Add the FRET substrate to all wells.

-

Include control wells:

-

Negative control: Substrate and buffer only (no enzyme).

-

Positive control (optional): Pre-cleaved substrate or free fluorophore to determine maximal fluorescence.

-

-

-

Initiate Reaction: Add the protease to the appropriate wells to start the enzymatic reaction.

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute for 30-60 minutes).

-

Set the excitation and emission wavelengths appropriate for the donor fluorophore (e.g., Ex: 325 nm, Em: 393 nm for Mca).

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each well.

-

Calculate the initial reaction velocity (slope of the linear portion of the curve).

-

Compare the velocities of the reactions with and without the enzyme to determine the protease activity.

-

Visualizing the FRET Mechanism and Workflow

The following diagrams illustrate the core concepts of FRET and the experimental workflow for a protease assay.

Caption: FRET mechanism in a protease assay.

Caption: Workflow for a FRET-based protease assay.

Conclusion

This compound is an indispensable tool for the synthesis of FRET-based probes, particularly for the study of enzyme activity. Its unique properties as an orthogonally protected amino acid containing a highly efficient quencher moiety enable the straightforward construction of sensitive and reliable reporters for a wide range of biological processes. Understanding the principles of FRET and the practical application of this compound is crucial for researchers in academia and industry who are engaged in drug discovery, diagnostics, and fundamental biological research.

References

An In-depth Technical Guide to Fmoc-Lys(Dnp)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-Nε-(2,4-dinitrophenyl)-L-lysine (Fmoc-Lys(Dnp)-OH), a critical building block for researchers engaged in peptide synthesis. This document details its chemical properties, applications, and provides step-by-step protocols for its use, particularly in the synthesis of fluorogenic peptide substrates for enzyme activity assays.

Core Concepts: Introduction to this compound

This compound is a derivative of the amino acid lysine, modified with two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and a 2,4-dinitrophenyl (Dnp) group on the ε-amino group of the lysine side chain.[1] This strategic protection scheme makes it an invaluable tool in solid-phase peptide synthesis (SPPS).

The Fmoc group serves as a temporary protecting group for the α-amine, which is stable under acidic conditions but readily removed by a mild base, typically piperidine.[2][3] This allows for the sequential addition of amino acids to the growing peptide chain. The Dnp group, on the other hand, is a stable protecting group that is resistant to the conditions of Fmoc deprotection. Its primary role in modern peptide chemistry is as an efficient quencher in Fluorescence Resonance Energy Transfer (FRET) peptide substrates.[1][4]

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

| Property | Value | References |

| IUPAC Name | (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-6-[(2,4-dinitrophenyl)amino]hexanoic acid | |

| Molecular Formula | C₂₇H₂₆N₄O₈ | |

| Molecular Weight | 534.52 g/mol | |

| Appearance | Slight yellow to beige powder | |

| Purity (HPLC) | ≥97.0% | |

| Purity (TLC) | ≥98% | |

| Solubility | Soluble in DMSO and DMF | |

| Storage Temperature | -20°C or 15-25°C (refer to supplier) | |

| Absorption Maximum (λmax) of Dnp group | ~363 nm with a shoulder at ~410 nm |

Handling and Storage: this compound should be stored in a cool, dry place, protected from light and moisture. For long-term storage, -20°C is recommended. When handling, standard laboratory safety precautions, including the use of gloves and safety glasses, should be observed.

Applications in Peptide Synthesis

The unique properties of this compound lend it to several key applications in peptide research and drug development.

Synthesis of FRET Peptides for Protease Activity Assays

The most prominent application of this compound is in the synthesis of fluorogenic substrates for monitoring protease activity. In this context, the Dnp group acts as a quencher for a fluorescent donor molecule, often (7-methoxycoumarin-4-yl)acetyl (Mca).

The principle of this assay is based on Fluorescence Resonance Energy Transfer (FRET), a distance-dependent interaction between the excited state of a donor fluorophore and an acceptor quencher molecule. When the fluorophore and quencher are in close proximity within the intact peptide substrate, the fluorescence of the donor is quenched by the acceptor. Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, they are separated, leading to a significant increase in fluorescence that can be monitored in real-time. This allows for the continuous measurement of enzyme activity and is widely used in high-throughput screening for protease inhibitors.

Caption: FRET mechanism for protease activity assay.

Introduction of a Stable Label

The Dnp group can also serve as a stable chromogenic label within a peptide sequence, which can be useful for monitoring peptide synthesis and purification.

Experimental Protocols

The following protocols provide a detailed guide for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS). These protocols are intended for beginners and can be adapted for automated synthesizers.

General SPPS Workflow

The synthesis of a peptide on a solid support follows a cyclical process of deprotection, washing, coupling, and washing.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents

-

Resin: Rink Amide resin is suitable for peptides with a C-terminal amide. Wang or 2-chlorotrityl chloride resin can be used for peptides with a C-terminal carboxylic acid.

-

Fmoc-protected amino acids: Including this compound.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

-

Coupling Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIEA).

-

-

Washing Solvents: DMF, DCM.

-

Cleavage Cocktail: A common cleavage cocktail is Reagent K, which consists of Trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. The exact composition can be adjusted based on the peptide sequence.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

Detailed Synthesis Protocol (0.1 mmol scale)

1. Resin Swelling:

-

Place 100 mg of Rink Amide resin in a reaction vessel.

-

Add 2 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add 2 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

3. Amino Acid Coupling (for a standard Fmoc-amino acid):

-

In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq), HATU (0.38 mmol, 3.8 eq), and DIEA (0.8 mmol, 8 eq) in 1 mL of DMF.

-

Pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

To check for completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

-

Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

4. Coupling of this compound:

-

Follow the same procedure as in step 3, using this compound as the amino acid to be coupled. Due to its modified side chain, a slightly longer coupling time or a double coupling may be beneficial to ensure complete incorporation.

5. Peptide Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

7. Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM (5 x 2 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Add 2 mL of the cleavage cocktail (e.g., Reagent K) to the dry resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

8. Deprotection of the Dnp Group (if required):

-

The Dnp group is generally stable to TFA cleavage. If removal of the Dnp group is necessary, it can be achieved by treating the peptide with a thiol, such as thiophenol, in the presence of a base. This step is typically performed on the protected peptide while it is still on the resin.

-

Procedure:

- Suspend the peptide-resin in DMF.

- Add an excess of thiophenol and a base (e.g., triethylamine).

- Agitate the mixture for 1-2 hours at room temperature.

- Wash the resin thoroughly with DMF and DCM.

Purification by RP-HPLC

-

Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

-

Column: A preparative C18 column is commonly used.

-

Mobile Phases:

-

A: 0.1% TFA in water.

-

B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. A typical gradient might be 5-65% B over 30 minutes.

-

Detection: Monitor the elution at a wavelength of 220 nm.

-

Fraction Collection: Collect the fractions corresponding to the main peptide peak.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Conclusion

This compound is a versatile and indispensable reagent for modern peptide synthesis. Its primary utility lies in the construction of FRET-based substrates for the sensitive and continuous monitoring of protease activity, a critical tool in drug discovery and biochemical research. By understanding its fundamental properties and following detailed and robust protocols for its incorporation into peptides, researchers can effectively leverage this compound to advance their scientific investigations. This guide provides a foundational understanding and practical protocols to aid beginners in successfully utilizing this important building block in their peptide synthesis endeavors.

References

An In-depth Technical Guide to Fmoc-Lys(Dnp)-OH: A Core Component in Modern Peptide Chemistry and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Fmoc-Nε-(2,4-dinitrophenyl)-L-lysine, commonly abbreviated as Fmoc-Lys(Dnp)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the development of chromogenically-labeled peptides and fluorescence-quenched substrates. Its unique properties make it an invaluable tool in drug discovery and biochemical research, primarily in the design of assays for proteolytic enzymes. The 2,4-dinitrophenyl (Dnp) group, attached to the epsilon-amino group of lysine, serves as a highly efficient quencher for a variety of fluorophores, enabling the development of sensitive and specific FRET (Förster Resonance Energy Transfer)-based assays. This guide provides a comprehensive overview of the key features, advantages, and applications of this compound, complete with detailed experimental protocols and quantitative data.

Key Features and Advantages

This compound offers several distinct advantages for researchers and drug development professionals:

-

Efficient Fluorescence Quenching: The Dnp group is a potent chromophoric quencher with a broad absorption spectrum that overlaps with the emission spectra of numerous common fluorophores, including Mca (7-methoxycoumarin-4-yl-acetic acid), Abz (2-aminobenzoyl), and N-Me-Abz (N-methylanthraniloyl). This property is fundamental to the design of FRET-based assays where the fluorescence of a donor fluorophore is quenched by the proximal Dnp group until the peptide substrate is cleaved by a specific enzyme.[1]

-

Compatibility with Fmoc-Based SPPS: The Fmoc protecting group on the α-amino group allows for the seamless integration of Lys(Dnp) into peptide sequences using standard Fmoc solid-phase peptide synthesis protocols. The Fmoc group is readily cleaved under mild basic conditions (e.g., with piperidine), while the Dnp group remains stable throughout the synthesis.

-

Versatility in Assay Development: The use of this compound enables the precise placement of a quencher at a specific position within a peptide sequence. This allows for the rational design of substrates for a wide range of proteases, facilitating high-throughput screening of enzyme inhibitors and the study of enzyme kinetics.

-

Chromogenic Labeling: The Dnp group itself is colored, which can be advantageous for visual tracking during synthesis and purification.

Quantitative Data

The efficiency of FRET-based assays relies on the photophysical properties of the donor-acceptor pair. The following table summarizes key quantitative data related to the use of the Dnp group as a quencher.

| Parameter | Value | Fluorophore Pair | Reference |

| Förster Distance (R₀) | 34.7 Å | ACC/Dnp | [1] |

| 36.5 Å | MCA/Dnp | [1] | |

| Fluorescence Quantum Yield (ΦF) of Quenched Substrate | 0.00288 | ACC-GDEVDGVK(DNP)D | [1] |

| 0.00504 | MCA-GDEVDGVK(DNP)D | [1] | |

| Fluorescence Quantum Yield (ΦF) of Free Fluorophore | 0.861 | ACC | |

| 0.718 | MCA | ||

| Maximum Absorption of Dnp | ~360 nm |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Dnp-Containing Peptide

This protocol outlines the manual synthesis of a generic FRET peptide substrate using this compound.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Kaiser test kit

-

HPLC system for purification and analysis

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling (General Cycle):

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

After complete coupling, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Incorporation of this compound:

-

Follow the general amino acid coupling protocol (Step 3) using this compound. Due to the chromogenic nature of the Dnp group, the resin will take on a yellowish color.

-

-

N-terminal Fluorophore Labeling (Example with Mca-OH):

-

After the final Fmoc deprotection, couple the fluorophore (e.g., Mca-OH) using the same coupling protocol as for the amino acids.

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase HPLC.

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

FRET-Based Protease Activity Assay

This protocol describes a general procedure for measuring protease activity using a synthesized Dnp-quenched peptide substrate.

Materials:

-

Purified Dnp-quenched peptide substrate

-

Assay buffer specific to the protease of interest

-

Purified protease

-

Black 96-well microplate

-

Fluorescence plate reader

Procedure:

-

Substrate Preparation: Dissolve the purified peptide substrate in a minimal amount of DMSO to create a stock solution. Dilute the stock solution to the desired final concentration in the assay buffer.

-

Enzyme Preparation: Prepare a stock solution of the protease in the assay buffer. Perform serial dilutions to obtain a range of enzyme concentrations for the assay.

-

Assay Setup:

-

In a 96-well black microplate, add the diluted peptide substrate to each well.

-

To initiate the reaction, add the diluted enzyme solutions to the wells. Include a negative control with no enzyme.

-

The final volume in each well should be consistent (e.g., 100 µL).

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., for Mca, excitation ~325 nm, emission ~392 nm).

-

Measure the fluorescence intensity at regular time intervals (e.g., every 1-5 minutes) for a set duration (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each enzyme concentration.

-

The initial rate of the reaction (V₀) can be determined from the slope of the linear portion of the curve.

-

Enzyme activity can be calculated based on the rate of substrate cleavage.

-

Mandatory Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis of a FRET substrate.

Caption: Mechanism of a FRET-based protease assay.

Conclusion

This compound is a cornerstone reagent for the synthesis of internally quenched fluorescent peptide substrates. Its compatibility with standard Fmoc-SPPS and the efficient quenching properties of the Dnp group have made it a favored choice for the development of sensitive and continuous assays for a wide variety of proteases. The ability to precisely engineer peptide sequences with this building block provides researchers with powerful tools to investigate enzyme function, screen for inhibitors, and advance drug discovery efforts. The detailed protocols and data presented in this guide offer a solid foundation for the successful application of this compound in the laboratory.

References

Fmoc-Lys(Dnp)-OH CAS number and molecular weight

For researchers and professionals in drug development, precise identification and characterization of chemical compounds are paramount. This guide provides key technical specifications for N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-(2,4-dinitrophenyl)-L-lysine, commonly abbreviated as Fmoc-Lys(Dnp)-OH.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are essential for accurate experimental design, stoichiometric calculations, and data analysis in peptide synthesis and related applications.

| Identifier | Value |

| CAS Number | 148083-64-1[1][2][3][4][5] |

| Molecular Weight | 534.5 g/mol |

| Molecular Formula | C₂₇H₂₆N₄O₈ |

This compound is a lysine derivative utilized in the preparation of chromogenically-labeled peptides through Fmoc solid-phase peptide synthesis (SPPS). The dinitrophenyl (Dnp) group serves as a quencher, which is particularly useful in the synthesis of fluorescence-quenched peptide substrates.

Experimental Workflow Visualization

To illustrate a generalized process where this compound might be used, the following diagram outlines a typical Fmoc-based solid-phase peptide synthesis cycle.

Caption: Generalized workflow for Fmoc solid-phase peptide synthesis (SPPS).

References

Methodological & Application

Designing FRET Peptide Substrates with Fmoc-Lys(Dnp)-OH: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the design, synthesis, and utilization of Förster Resonance Energy Transfer (FRET) peptide substrates incorporating the quencher 2,4-dinitrophenyl (Dnp) via Fmoc-Lys(Dnp)-OH. FRET-based assays are powerful tools for studying enzyme activity, particularly proteases, due to their sensitivity and continuous nature. The use of this compound in solid-phase peptide synthesis (SPPS) offers a robust method for site-specific incorporation of the Dnp quencher. These substrates are invaluable for high-throughput screening of enzyme inhibitors and detailed kinetic analysis in drug discovery and biomedical research.

Introduction

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor chromophore (quencher).[1] When in close proximity (typically 10-100 Å), the emission of the donor is quenched by the acceptor.[1] In the context of protease activity assays, a peptide substrate is designed to contain a FRET donor/quencher pair flanking the enzyme's cleavage site. Upon enzymatic hydrolysis of the peptide bond, the donor and quencher are separated, leading to an increase in fluorescence emission from the donor.[2][3] This "turn-on" signal provides a real-time measurement of enzyme activity.[4]

The 2,4-dinitrophenyl (Dnp) group is a widely used quencher in FRET peptides due to its broad absorption spectrum, which effectively quenches the fluorescence of various donors, including 2-aminobenzoyl (Abz) and (7-methoxycoumarin-4-yl)acetyl (Mca). The incorporation of Dnp into a peptide sequence during solid-phase peptide synthesis (SPPS) is conveniently achieved using the protected amino acid derivative, N-α-Fmoc-N-ε-(2,4-dinitrophenyl)-L-lysine (this compound). This allows for precise positioning of the quencher within the peptide substrate.

These FRET substrates are highly valuable in drug discovery for screening potential enzyme inhibitors and in basic research for elucidating enzyme kinetics and substrate specificity.

Key FRET Pairs Utilizing a Dnp Quencher

The selection of an appropriate donor-quencher pair is critical for the successful design of a FRET substrate. The donor's emission spectrum must have significant overlap with the acceptor's absorption spectrum. Several common fluorophores are effectively quenched by Dnp.

| Donor Fluorophore | Abbreviation | Excitation (nm) | Emission (nm) |

| 2-Aminobenzoyl | Abz | ~320 | ~420 |

| (7-Methoxycoumarin-4-yl)acetyl | Mca | ~325 | ~392-393 |

| N-Methylanthraniloyl | Nma | ~340-360 | ~440-450 |

| Tryptophan | Trp | ~280 | ~360 |

| 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid | EDANS | ~335-340 | ~490-493 |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a FRET Peptide Substrate

This protocol outlines the manual synthesis of a generic FRET peptide substrate using Fmoc chemistry, incorporating this compound.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

This compound

-

Donor fluorophore (e.g., Abz-OH or Mca-OH)

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection reagent: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Diethyl ether

-

HPLC system for purification

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

Dissolve the first Fmoc-protected amino acid (3 equivalents) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF and DCM.

-

-

Peptide Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.

-

Incorporation of the Dnp Quencher: Use this compound in the appropriate cycle of the peptide elongation step, following the same coupling procedure as for other amino acids.

-

Incorporation of the Donor Fluorophore:

-

After the final amino acid has been coupled and deprotected, couple the donor fluorophore (e.g., Abz-OH or Mca-OH) to the N-terminus of the peptide using the same coupling procedure.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final FRET peptide substrate as a powder.

-

Protocol 2: Enzyme Activity Assay Using a FRET Peptide Substrate

This protocol provides a general framework for a continuous kinetic enzyme assay in a 96-well plate format.

Materials:

-

Purified enzyme of interest

-

Synthesized FRET peptide substrate

-

Assay Buffer (optimized for the specific enzyme)

-

DMSO for dissolving the substrate

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration used in the assay should be determined empirically to ensure a linear reaction rate.

-

Substrate Stock Solution: Dissolve the lyophilized FRET peptide in DMSO to a concentration of 1-10 mM. Store at -20°C, protected from light.

-

-

Assay Setup:

-

Prepare serial dilutions of the FRET substrate in assay buffer.

-

Add the substrate dilutions to the wells of the 96-well plate.

-

Include controls:

-

No-enzyme control: Substrate in assay buffer to measure background fluorescence.

-

No-substrate control: Enzyme in assay buffer to measure any intrinsic fluorescence.

-

-

-

Initiate the Reaction:

-

Add the enzyme solution to each well to start the reaction.

-

Mix gently by pipetting or orbital shaking.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 30-60 minutes). Use the appropriate excitation and emission wavelengths for the donor fluorophore.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each substrate concentration.

-

Determine the initial velocity (V₀) of the reaction from the initial linear portion of each curve.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ. The turnover number (kcat) can be calculated if the enzyme concentration is known (Vₘₐₓ = kcat * [E]).

-

Quantitative Data

The following tables summarize kinetic data for various proteases using FRET substrates containing a Dnp quencher.

Table 1: Kinetic Parameters for Proteases with Abz-Dnp FRET Substrates

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

| Angiotensin-Converting Enzyme (ACE) | Abz-FRK(Dnp)P-OH | - | - | 5.26 x 10⁴ | |

| Angiotensin-Converting Enzyme (ACE) C-domain | Abz-LFK(Dnp)-OH | - | - | 3.67 x 10⁴ | |

| Neprilysin (NEP) | Abz-RGFK(Dnp)-OH | - | - | 3.51 x 10⁶ | |

| Neprilysin (NEP) | Abz-RRFK(Dnp)-OH | - | - | 2.01 x 10⁶ | |

| E. coli Dipeptidyl Carboxypeptidase | Abz-FRK(Dnp)P-OH | - | - | 2.08 x 10⁶ | |

| Cathepsin B | Abz-FRAK(Dnp)-OH | - | - | 1.68 x 10⁶ |

Table 2: Kinetic Parameters for Proteases with Mca-Dnp FRET Substrates

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

| MMP-1 (Collagenase) | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | 21 | 1.4 | 6.7 x 10⁴ | |

| MMP-2 (Gelatinase A) | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | 9.4 | 1.9 | 2.0 x 10⁵ | |

| MMP-9 (Gelatinase B) | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | 4.3 | 0.9 | 2.1 x 10⁵ | |

| Caspase-1 | Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(Dnp)-OH | - | - | 1.9 x 10⁵ | |

| Caspase-3 | fluorophore-GDEVDGVK(DNP)D | 12.3 | 1.8 | 1.5 x 10⁵ | |

| MMP-2 | fluorophore-GPLGLK(DNP)AR | 2.8 | 0.04 | 1.4 x 10⁴ |

Visualizations

Signaling Pathways

FRET peptide substrates are instrumental in studying proteases involved in critical signaling pathways, such as apoptosis (caspases) and extracellular matrix remodeling (matrix metalloproteinases).

Caption: Caspase-3 signaling pathway leading to apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Control of Matrix Metalloproteinase Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-Step Guide to Incorporating Fmoc-Lys(Dnp)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals: A Detailed Application Note and Protocol

This document provides a comprehensive guide for the successful incorporation of the chromogenic amino acid derivative, N-α-Fmoc-N-ε-(2,4-dinitrophenyl)-L-lysine (Fmoc-Lys(Dnp)-OH), into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The inclusion of Lys(Dnp) is a valuable tool for synthesizing fluorescence-quenched peptide substrates and other labeled peptides. This guide details the necessary protocols, from coupling and on-resin deprotection of the Dnp group to final peptide cleavage and purification, along with troubleshooting advice to address potential challenges.

Introduction

This compound is a modified lysine derivative where the ε-amino group is protected by a 2,4-dinitrophenyl (Dnp) group. The Dnp group serves as an effective quencher for fluorophores, making this amino acid a key component in the synthesis of Förster Resonance Energy Transfer (FRET) peptides. The chromogenic nature of the Dnp group also allows for visual monitoring during its cleavage. This application note outlines a standardized methodology for the efficient incorporation of this compound into peptides using the well-established Fmoc/tBu SPPS strategy.

Materials and Methods

Successful incorporation of this compound requires high-quality reagents and careful execution of the synthesis protocol.

Materials:

-

This compound

-

SPPS Resin (e.g., Rink Amide, Wang resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Coupling reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Diethyl ether, anhydrous

-

Dnp Cleavage Reagent: Thiophenol

-

Final Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of this compound, on-resin Dnp group cleavage, and final peptide cleavage and deprotection.

Protocol 1: Standard Fmoc-SPPS Cycle for this compound Incorporation

This protocol outlines a single cycle for the addition of this compound to the growing peptide chain on the solid support.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

-

-

Coupling of this compound:

-

In a separate vial, pre-activate a solution of this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF for 2 minutes.

-

Add DIPEA (6 eq.) to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a Kaiser test. A negative test (beads remain colorless or yellow) indicates a complete reaction.

-

-

Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

-

Repeat: Repeat the Fmoc-SPPS cycle for the subsequent amino acids in the peptide sequence.

Protocol 2: On-Resin Cleavage of the Dnp Protecting Group

The Dnp group can be selectively removed from the lysine side chain while the peptide remains attached to the resin. This is typically achieved through thiolysis.

-

Resin Preparation: After the full-length peptide containing Lys(Dnp) is synthesized, wash the peptide-resin with DMF.

-

Dnp Cleavage:

-

Prepare a solution of 1 M thiophenol and 1 M DIPEA in DMF.

-

Treat the peptide-resin with this solution for 1-2 hours at room temperature. The solution will typically turn yellow, indicating the release of the Dnp group.

-

Drain the cleavage solution.

-

Repeat the treatment with fresh cleavage solution for another 1-2 hours to ensure complete removal.

-

-

Washing: Wash the resin extensively with DMF (5 x 1 min), DCM (3 x 1 min), and MeOH (3 x 1 min) to remove all traces of thiophenol and Dnp byproducts.

Protocol 3: Final Peptide Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of all remaining side-chain protecting groups.

-

Resin Preparation: Wash the peptide-resin (with or without the Dnp group) with DCM and dry it thoroughly under vacuum.

-

Cleavage:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the dried resin.

-

Gently agitate the mixture for 2-3 hours at room temperature.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

-

Isolation and Purification:

-

Centrifuge the ether suspension to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Data Presentation

The efficiency of each step is critical for the overall success of the peptide synthesis. The following tables summarize expected quantitative data based on typical experimental outcomes.

| Parameter | Reagent/Condition | Typical Value |

| Coupling Efficiency | This compound with HBTU/HOBt/DIPEA | >98% |

| Dnp Cleavage Yield | 1 M Thiophenol, 1 M DIPEA in DMF | >95% |

| Final Peptide Purity (Crude) | Post-cleavage, pre-purification | 70-85% |

| Final Peptide Purity (Purified) | Post-RP-HPLC | >95% |

Table 1: Summary of Quantitative Data for this compound Incorporation.

| Step | Parameter | Method | Expected Outcome |

| Coupling Monitoring | Kaiser Test | Qualitative colorimetric test | Negative result (colorless/yellow beads) indicates >99% coupling efficiency. |

| Purity Analysis | RP-HPLC | C18 column, acetonitrile/water gradient with 0.1% TFA | A major peak corresponding to the desired peptide. |

| Identity Confirmation | Mass Spectrometry (e.g., ESI-MS) | Analysis of purified peptide | Observed mass matches the theoretical mass of the target peptide. |

Table 2: Analytical Methods for Monitoring and Characterization.

Troubleshooting

While the incorporation of this compound is generally straightforward, some issues may arise.

| Issue | Possible Cause | Recommended Solution |

| Incomplete Coupling | Steric hindrance; Aggregation of the peptide chain. | Perform a double coupling with fresh reagents. Use a more potent coupling reagent like HATU. |

| Incomplete Dnp Cleavage | Insufficient reaction time or reagent concentration. | Extend the thiolysis reaction time. Use a higher concentration of thiophenol and DIPEA. |

| Side Reactions during Final Cleavage | Presence of sensitive residues (e.g., Trp, Met). | Add appropriate scavengers to the TFA cleavage cocktail (e.g., EDT for Trp). |

| Low Final Yield | Cumulative losses during synthesis, cleavage, and purification. | Optimize each step of the protocol. Ensure complete reactions and minimize handling losses. |

Table 3: Troubleshooting Guide for SPPS with this compound.

Visualizations

To further clarify the process, the following diagrams illustrate the key chemical transformations and workflows.

Caption: Chemical structure of this compound.

Caption: SPPS workflow for this compound.

Caption: Dnp cleavage from lysine side chain.

Application Notes and Protocols for Continuous Monitoring of Protease Activity Using Fmoc-Lys(Dnp)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(Dnp)-OH is a critical building block in the synthesis of internally quenched fluorescent substrates for the continuous monitoring of protease activity. The dinitrophenyl (Dnp) group serves as an efficient quencher for a variety of fluorophores. When incorporated into a peptide sequence, the Dnp moiety on the lysine residue quenches the fluorescence of a nearby fluorophore through Fluorescence Resonance Energy Transfer (FRET). Proteolytic cleavage of the peptide substrate separates the fluorophore and the quencher, leading to an increase in fluorescence that can be continuously monitored to determine enzyme activity. This technology is a cornerstone in drug discovery and basic research for the characterization of proteases and the screening of their inhibitors.

These application notes provide an overview of the principles, applications, and protocols for utilizing peptide substrates containing a Lys(Dnp) residue for the continuous monitoring of protease activity.

Principle of FRET-Based Protease Assays

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two chromophores, a donor (fluorophore) and an acceptor (quencher), when they are in close proximity (typically 10-100 Å). In the context of protease substrates, a fluorophore and a quencher are incorporated into the same peptide sequence.

In the intact substrate, the quencher absorbs the energy emitted by the excited fluorophore, resulting in low fluorescence. Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, disrupting FRET and leading to a significant increase in fluorescence emission from the donor. This increase in fluorescence is directly proportional to the rate of substrate cleavage and thus, the protease activity.

The Dnp group is a widely used quencher due to its broad absorbance spectrum, which effectively overlaps with the emission spectra of common fluorophores like (7-methoxycoumarin-4-yl)acetyl (Mca) and Tryptophan (Trp).

Applications

Peptide substrates incorporating Lys(Dnp) are versatile tools for studying a wide range of proteases, including:

-

Matrix Metalloproteinases (MMPs): Involved in tissue remodeling, cancer, and inflammation.

-

Caspases: Key mediators of apoptosis.

-

Other Proteases: Including various endopeptidases and carboxypeptidases.[1]

These substrates are instrumental in:

-

Enzyme kinetics studies: Determination of Michaelis-Menten constants (Km and Vmax) and catalytic efficiency (kcat/Km).

-

High-throughput screening (HTS): For the discovery of novel protease inhibitors.

-

Drug development: Characterizing the potency and selectivity of inhibitor candidates.

-

Basic research: Elucidating the substrate specificity of proteases.

Quantitative Data Presentation

The following tables summarize key quantitative data for protease assays using FRET substrates containing a Dnp quencher.

Table 1: Spectroscopic Properties of Common FRET Pairs with Dnp Quencher

| Fluorophore | Quencher | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| Mca | Dnp | ~325 | ~393 |

| Trp | Dnp | ~280 | ~360 |

| ACC | Lys(Dnp) | ~350 | ~450 |

Table 2: Kinetic Parameters of Proteases with Dnp-Containing FRET Substrates

| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| MMP-1 | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | 28 | 0.25 | 8,900 | [2] |

| MMP-3 | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | 18 | 0.22 | 12,200 | [2] |

| Caspase-3 | ACC-GDEVDGK(DNP)D | N/A | N/A | 1,200,000 | [3] |

| Caspase-7 | ACC-GDEVDGK(DNP)D | N/A | N/A | 890,000 | [3] |

| Caspase-8 | ACC-GLEHDKK(DNP)G-NH₂ | 12.5 | 0.3 | 24,000 |

Note: N/A indicates data not available in the cited sources. The values presented are illustrative and can vary depending on assay conditions.

Experimental Protocols

Protocol 1: General Continuous Fluorometric Protease Assay

This protocol provides a general framework for measuring protease activity using a FRET peptide substrate containing a Lys(Dnp) quencher.

Materials:

-

Purified protease of interest

-

FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Lys(Dnp)-Ala-Arg-NH₂)

-

Assay Buffer (enzyme-specific, e.g., for MMPs: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij 35, pH 7.5)

-

Protease inhibitor (for control experiments)

-

96-well black microplate

-

Fluorometric microplate reader with appropriate excitation and emission filters

Procedure:

-

Substrate Preparation:

-

Prepare a stock solution of the FRET peptide substrate in DMSO (e.g., 10 mM).

-

Dilute the stock solution to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically but is often in the range of 1-20 µM.

-

-

Enzyme Preparation:

-

Dilute the purified protease to the desired concentration in cold Assay Buffer. The optimal concentration will depend on the enzyme's activity and should be determined to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

To each well of a 96-well black microplate, add the following:

-

Sample wells: X µL of Assay Buffer, Y µL of diluted protease.

-

Substrate blank wells: X+Y µL of Assay Buffer (no enzyme).

-

Inhibitor control wells (optional): X µL of Assay Buffer, Y µL of diluted protease, and Z µL of inhibitor.

-

-

The final volume in each well should be consistent.

-

-

Initiate the Reaction:

-

Add W µL of the diluted FRET peptide substrate to all wells to initiate the reaction. The final volume should be consistent across all wells (e.g., 100 or 200 µL).

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a pre-warmed (to the optimal temperature for the enzyme) fluorometric microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).

-

Use excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex/Em = 325/393 nm for Mca/Dnp).

-

-

Data Analysis:

-

Subtract the fluorescence of the substrate blank from all readings.

-

Plot the fluorescence intensity versus time for each sample.

-

The initial velocity (V₀) of the reaction is the slope of the linear portion of the curve.

-

Enzyme activity can be calculated from the V₀ and a standard curve generated with a known concentration of the free fluorophore.

-

Protocol 2: Preparation of Cell Lysates for Protease Activity Measurement

This protocol describes the preparation of cell lysates for use in protease activity assays.

Materials:

-

Cultured cells (adherent or suspension)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 20 mM HEPES, pH 7.4, with 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT)

-

Microcentrifuge

-

Protein assay reagent (e.g., BCA or Bradford)

Procedure:

-